
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorohexyl group, an ethoxyethyl chain, and an anthracene-derived acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexanol to form 6-chlorohexanol.
Etherification: The chlorohexyl intermediate is then reacted with ethylene glycol under basic conditions to form the ethoxyethyl chain.
Anthracene Derivative Formation: The anthracene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the keto groups.
Amide Formation: The final step involves the coupling of the anthracene derivative with the ethoxyethyl intermediate using acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction may yield hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving anthracene derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety may also play a role in its mechanism of action by intercalating with DNA or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: can be compared with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorohexyl group, ethoxyethyl chain, and anthracene-derived acetamide moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C26H30ClNO6 |
|---|---|
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(1-hydroxy-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C26H30ClNO6/c27-11-5-1-2-6-13-33-15-16-34-14-12-28-22(29)17-18-9-10-21-23(24(18)30)26(32)20-8-4-3-7-19(20)25(21)31/h3-4,7-10,30H,1-2,5-6,11-17H2,(H,28,29) |
InChI-Schlüssel |
QNIGPHJJFIEEHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CC(=O)NCCOCCOCCCCCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
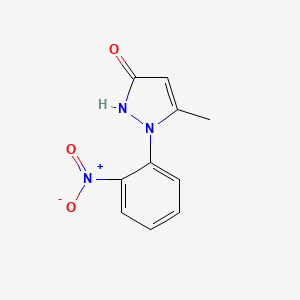
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

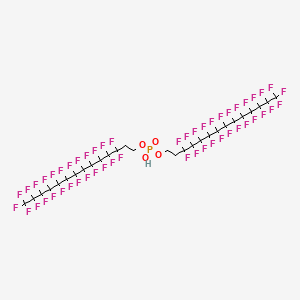
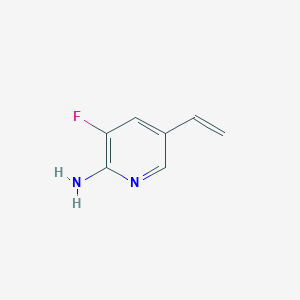
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
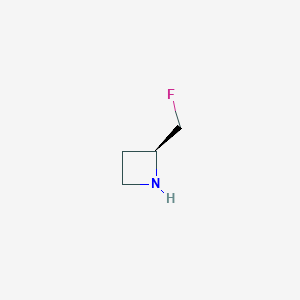
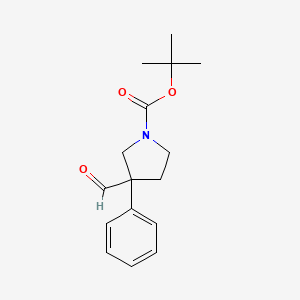


![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
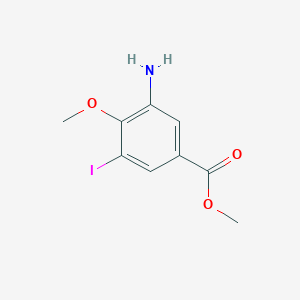
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
